

Linderanine C: A Technical Guide to its Physical, Chemical, and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Linderanine C is a sesquiterpenoid compound isolated from the roots of Lindera aggregata, a plant used in traditional Chinese medicine for treating gastrointestinal diseases.[1] Emerging research has highlighted its potential as a therapeutic agent, particularly for its anti-inflammatory properties. This document provides a comprehensive overview of the known physical and chemical properties of **Linderanine C**, detailed experimental protocols for its study, and a visualization of its mechanism of action.

Physicochemical Properties

The fundamental physicochemical characteristics of **Linderanine C** are summarized below. These properties are crucial for its handling, formulation, and application in research and development.



Property	Value	Reference
Molecular Formula	C15H16O5	
Molecular Weight	276.285 g/mol	_
Exact Mass	276.099 u	
CAS Number	139681-96-2	
Appearance	Solid at room temperature	
Predicted Density	1.36 ± 0.1 g/cm ³	
Predicted Boiling Point	536.0 ± 50.0 °C	
LogP	0.7	
Hydrogen Bond Donors	0	
Hydrogen Bond Acceptors	5	
Rotatable Bonds	0	
Stereocenter Count	4 (Defined)	<u></u>
Complexity	587	

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and the choice of solvents for experimental work. **Linderanine C** is sparingly soluble in water.



Solvent/System	Solubility	Reference
In Vitro Solvents	May be dissolved in DMSO, Ethanol, and DMF. Slightly soluble in water.	
In Vivo Formulation (Oral)	Can be prepared as a suspension in 0.2% or 0.5% Carboxymethyl cellulose (CMC).	
In Vivo Formulation (Oral)	Can be dissolved in Polyethylene glycol 400 (PEG400).	-
In Vivo Formulation (Injection)	Can be formulated in a mixture of DMSO and corn oil (e.g., 10:90 ratio).	

Spectroscopic Characterization

Detailed spectroscopic data for **Linderanine C**, while used for its initial structure elucidation, is not widely available in public databases.[2][3] However, the standard analytical techniques used to characterize such a molecule are described below. These methods are essential for confirming the identity and purity of the compound in a laboratory setting.



Technique	Purpose in Structural Elucidation of Linderanine C
¹ H NMR Spectroscopy	To determine the number and types of protons (hydrogen atoms) in the molecule, their chemical environments, and their connectivity. This helps in identifying functional groups and the overall proton framework.
¹³ C NMR Spectroscopy	To identify the number of carbon atoms and their electronic environments (e.g., C=O, C=C, C-O, CH, CH ₂ , CH ₃). It provides a map of the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy	To identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. For Linderanine C, this would confirm the presence of carbonyl (C=O) and ether (C-O-C) groups.
Mass Spectrometry (MS)	To determine the precise molecular weight and molecular formula of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, while fragmentation patterns in tandem MS (MS/MS) can offer structural clues. [4]
UV-Vis Spectroscopy	To identify the presence of chromophores (light-absorbing groups) within the molecule, such as conjugated double bonds or carbonyl groups, by measuring the absorption of ultraviolet and visible light.

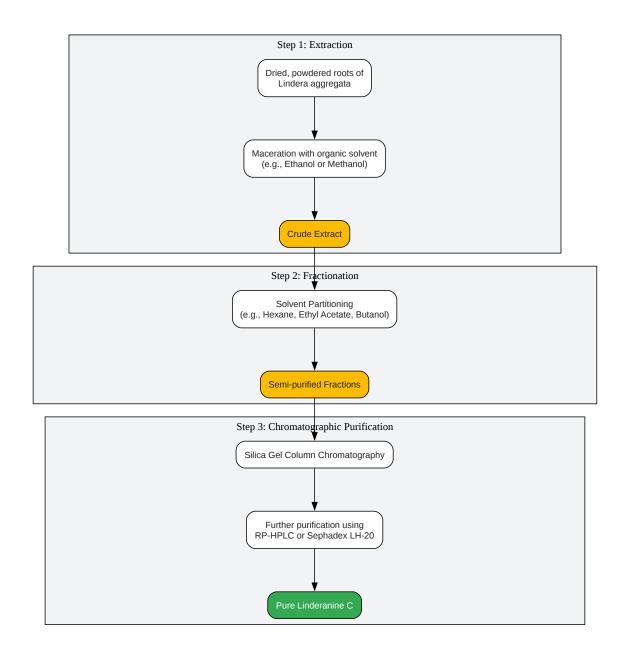
Experimental Protocols Isolation and Purification of Linderanine C

Linderanine C is a natural product extracted from the root tubers of Lindera aggregata.[2] The general workflow for its isolation involves solvent extraction followed by multi-step column



chromatography.

Workflow: Isolation of Sesquiterpenoids from Lindera aggregata



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Caption: General workflow for the isolation and purification of **Linderanine C**.

Methodology:

- Extraction: The air-dried and powdered root tubers of Lindera aggregata are extracted exhaustively with a suitable organic solvent like ethanol or methanol at room temperature.
 The solvent is then evaporated under reduced pressure to yield a crude extract.
- Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
- Column Chromatography: The resulting fractions are subjected to various column chromatographic techniques.[5]
 - Silica Gel Chromatography: Fractions are first separated on a silica gel column using a gradient elution system (e.g., hexane-ethyl acetate) to isolate less polar compounds.
 - Preparative HPLC/Sephadex: Further purification of the fractions containing Linderanine
 C is achieved using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography on Sephadex LH-20 to yield the pure compound.
- Structure Elucidation: The final structure and purity of the isolated Linderanine C are confirmed using the spectroscopic methods outlined in the previous section (NMR, MS, IR, UV).[3]

Anti-Inflammatory Activity Assay (Macrophage Polarization)

Recent studies have shown that **Linderanine C** exerts anti-inflammatory effects by modulating macrophage polarization, specifically by inhibiting the M1 (pro-inflammatory) phenotype.[1]

Methodology:

• Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.



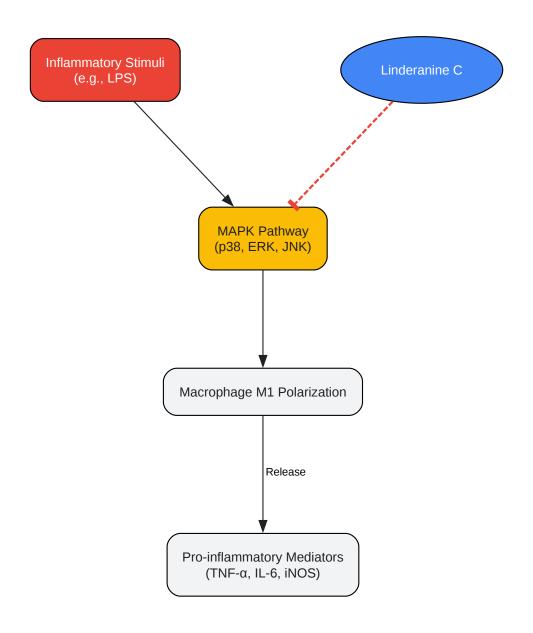
- M1 Polarization: Macrophages are stimulated with lipopolysaccharide (LPS) and interferongamma (IFN-y) to induce M1 polarization.
- Treatment: Cells are co-treated with the M1-polarizing stimuli and various concentrations of Linderanine C for a specified period (e.g., 24 hours).
- Analysis of Inflammatory Markers:
 - Gene Expression (qPCR): RNA is extracted from the cells, reverse-transcribed to cDNA, and quantitative PCR is performed to measure the expression levels of M1 markers (e.g., CD86, iNOS) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).
 - Protein Expression (ELISA/Western Blot): The concentration of secreted cytokines (TNF-α, IL-6) in the cell culture supernatant is quantified using ELISA kits. Western blotting can be used to analyze the protein levels of key signaling molecules (e.g., phosphorylated p38, ERK, JNK) in the cell lysates.
 - Flow Cytometry: Cells are stained with fluorescently-labeled antibodies against surface markers like CD86 to quantify the M1 polarized cell population.

Mechanism of Action: Inhibition of MAPK Signaling

Linderanine C has been shown to mitigate inflammation by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in macrophages.[1] This pathway is a critical regulator of the inflammatory response.

Signaling Pathway: **Linderanine C**'s Effect on Macrophage Activation





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Caption: **Linderanine C** inhibits the MAPK pathway to reduce M1 polarization.

The diagram illustrates that inflammatory stimuli like LPS activate the MAPK signaling cascade (including p38, ERK, and JNK kinases). This activation promotes the polarization of



macrophages into a pro-inflammatory M1 state, leading to the release of inflammatory mediators such as TNF- α and IL-6. **Linderanine C** intervenes by inhibiting the MAPK pathway, thereby suppressing M1 polarization and reducing the production of these inflammatory molecules, which is the basis for its therapeutic effect in models of ulcerative colitis.[1]

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